

Spectroscopic Data of Aphadilactone C: A Technical Overview

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Compound of Interest		
Compound Name:	Aphadilactone C	
Cat. No.:	B1150769	Get Quote

A comprehensive search for the spectroscopic data (NMR, MS) of a compound identified as "**Aphadilactone C**" has yielded no specific results in the current scientific literature. This suggests that "**Aphadilactone C**" may be a novel or very recently discovered compound, a compound known by a different name, or a potential misspelling of an existing natural product.

For researchers, scientists, and drug development professionals seeking detailed spectroscopic information, the absence of published data on "**Aphadilactone C**" necessitates a return to foundational discovery and characterization processes. When a novel compound is isolated, a series of analytical techniques are employed to elucidate its structure. This guide outlines the standard experimental protocols and data presentation formats that would be expected for a compound like "**Aphadilactone C**," should it be formally identified and characterized.

I. Mass Spectrometry (MS) Data

Mass spectrometry is a critical first step in characterizing a new molecule, providing information about its molecular weight and elemental composition.

A. Data Presentation

The MS data for a novel compound is typically presented in a clear, tabular format.



Ionization	Mass	[M+H]+	[M+Na]+	Molecular	Calculated
Mode	Analyzer	(m/z)	(m/z)	Formula	Mass
ESI	TOF or Orbitrap	value	value	formula	value

Hypothetical data for **Aphadilactone C** would populate this table.

B. Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

- Sample Preparation: A dilute solution of the purified "**Aphadilactone C**" is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Ionization: The sample solution is nebulized and ionized in the ESI source, typically in both positive and negative ion modes to observe different adducts (e.g., [M+H]+, [M+Na]+, [M-H]-).
- Data Acquisition: The mass-to-charge ratios (m/z) of the resulting ions are measured with high accuracy.
- Data Analysis: The elemental composition is determined from the accurate mass measurement using specialized software, which calculates possible molecular formulas within a narrow mass tolerance (typically <5 ppm).

II. Nuclear Magnetic Resonance (NMR)Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for complete structure elucidation.

A. Data Presentation



Both ¹H (proton) and ¹³C (carbon) NMR data are crucial and are presented in tabular format, with assignments for each atom in the molecule.

¹H NMR Data (Hypothetical)

Position	δН (ррт)	Multiplicity	J (Hz)
1	value	e.g., d	value
2	value	e.g., t	value

¹³C NMR Data (Hypothetical)

Position	δC (ppm)	Туре
1	value	e.g., CH
2	value	e.g., C

 δH and δC represent the chemical shifts. Multiplicity refers to the splitting pattern (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet). J is the coupling constant.

B. Experimental Protocol: 1D and 2D NMR Spectroscopy

- Sample Preparation: A few milligrams of purified "Aphadilactone C" are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
- Instrumentation: The sample is analyzed using a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- 1D NMR Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.
- 2D NMR Acquisition: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships within the molecule. These typically include:



- COSY (Correlation Spectroscopy): To identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
- Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon signals to specific atoms in the proposed structure of "Aphadilactone C."

III. Logical Workflow for Structure Elucidation

The process of elucidating the structure of a new natural product follows a logical progression. This can be visualized as a workflow diagram.



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